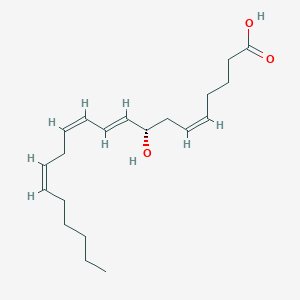

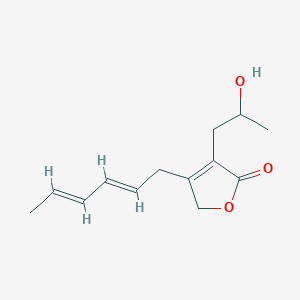

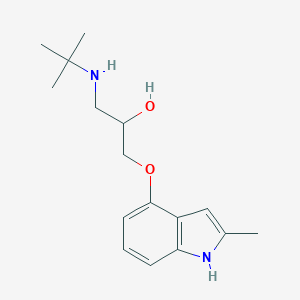

(15Z)-N-(2-Hydroxyethyl)-15-Tetracosenamid

Übersicht

Beschreibung

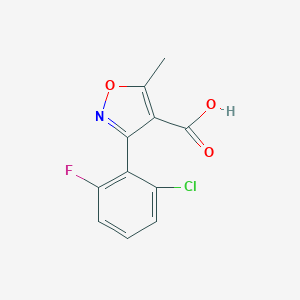

All-trans-5,6-Epoxy-Retinsäure: ist ein natürlicher Metabolit der All-trans-Retinsäure, die selbst ein Metabolit von Vitamin A ist . Diese Verbindung ist ein Agonist aller Isoformen des Retinsäure-Rezeptors (RAR), einschließlich RARα, RARβ und RARγ . Sie wurde hinsichtlich ihrer potenziellen Auswirkungen auf die Zelldifferenzierung und -proliferation untersucht, insbesondere im Kontext der Krebsforschung .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: All-trans-5,6-Epoxy-Retinsäure kann durch Epoxidierung von All-trans-Retinsäure synthetisiert werden. Dieser Prozess beinhaltet typischerweise die Verwendung eines Oxidationsmittels wie m-Chlorperoxybenzoesäure (m-CPBA) in einem organischen Lösungsmittel wie Dichlormethan . Die Reaktion wird bei niedrigen Temperaturen durchgeführt, um eine Überoxidation zu verhindern und die selektive Bildung des 5,6-Epoxids zu gewährleisten .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für All-trans-5,6-Epoxy-Retinsäure nicht gut dokumentiert sind, würde der allgemeine Ansatz die Hochskalierung des Laborsyntheseprozesses umfassen. Dies würde die Optimierung der Reaktionsbedingungen, wie Temperatur und Lösungsmittelwahl, zur Maximierung der Ausbeute und Reinheit beinhalten. Zusätzlich würden Reinigungstechniken wie Chromatographie eingesetzt, um das gewünschte Produkt zu isolieren .

Chemische Reaktionsanalyse

Arten von Reaktionen: All-trans-5,6-Epoxy-Retinsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Weitere Oxidation kann zur Bildung von stärker oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen können die Epoxidgruppe wieder in ein Diol umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können am Epoxidring stattfinden und zur Bildung verschiedener substituierter Produkte führen.

Häufige Reagenzien und Bedingungen:

Oxidation: m-Chlorperoxybenzoesäure (m-CPBA) in Dichlormethan.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) in Tetrahydrofuran (THF).

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte:

Oxidation: Mehr oxidierte Retinsäurederivate.

Reduktion: 5,6-Dihydroxy-Retinsäure.

Substitution: Verschiedene substituierte Retinsäurederivate.

Wissenschaftliche Forschungsanwendungen

All-trans-5,6-Epoxy-Retinsäure hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

All-trans-5,6-Epoxy-Retinsäure übt ihre Wirkungen aus, indem sie an Retinsäure-Rezeptoren (RARs) bindet und diese aktiviert. Diese Rezeptoren sind nukleare Transkriptionsfaktoren, die die Expression von Genen regulieren, die am Zellwachstum, der Differenzierung und der Apoptose beteiligt sind . Nach Bindung an RARs induziert All-trans-5,6-Epoxy-Retinsäure Konformationsänderungen, die es dem Rezeptor ermöglichen, mit Retinsäure-Response-Elementen (RAREs) in den Promotorregionen von Zielgenen zu interagieren . Dies führt zur Aktivierung oder Repression der Gentranskription, was letztendlich zelluläre Prozesse beeinflusst .

Wissenschaftliche Forschungsanwendungen

All-trans-5,6-epoxy Retinoic Acid has several scientific research applications:

Wirkmechanismus

- Role : When Nervonoyl-EA binds to cannabinoid receptors, it modulates neurotransmission, pain perception, inflammation, and other cellular processes .

- Additionally, Nervonoyl-EA may impact inflammatory responses by regulating immune cells and cytokines .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Biochemische Analyse

Biochemical Properties

The exact biochemical properties of (15Z)-N-(2-Hydroxyethyl)-15-tetracosenamide are not fully understood. It is known that it interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found in the cerebrospinal fluid of patients with viral meningitis, indicating its potential role in the inflammatory process and likely in the process of resolution of inflammation during neuroinfection .

Cellular Effects

It is known to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Metabolic Pathways

It is known to be involved in the production of other nutrients such as glucose, proteins, lipids, and nucleotides .

Transport and Distribution

It is known that the compound is transported and distributed within cells and tissues .

Subcellular Localization

It is known that the compound is localized in specific compartments or organelles within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: All-trans-5,6-epoxy Retinoic Acid can be synthesized through the epoxidation of all-trans retinoic acid. This process typically involves the use of an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in an organic solvent like dichloromethane . The reaction is carried out at low temperatures to prevent over-oxidation and to ensure the selective formation of the 5,6-epoxide .

Industrial Production Methods: While specific industrial production methods for all-trans-5,6-epoxy Retinoic Acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like chromatography would be employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: All-trans-5,6-epoxy Retinoic Acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the epoxide group back to a diol.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: m-Chloroperoxybenzoic acid (m-CPBA) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: More oxidized retinoic acid derivatives.

Reduction: 5,6-dihydroxy retinoic acid.

Substitution: Various substituted retinoic acid derivatives.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

All-trans-Retinsäure: Die Stammverbindung, aus der All-trans-5,6-Epoxy-Retinsäure abgeleitet wird.

5,6-Epoxy-beta-Carotin: Ein weiteres Epoxidderivat eines Carotinoids, das hinsichtlich seiner Auswirkungen auf die Zelldifferenzierung untersucht wird.

13-cis-Retinsäure: Ein Isomer der All-trans-Retinsäure, das zur Behandlung schwerer Akne eingesetzt wird.

Einzigartigkeit: All-trans-5,6-Epoxy-Retinsäure ist aufgrund ihrer spezifischen Epoxid-Funktionsgruppe einzigartig, die im Vergleich zu anderen Retinsäurederivaten eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht . Ihre Fähigkeit, verschiedene RAR-Isoformen selektiv zu aktivieren, macht sie zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen .

Eigenschaften

IUPAC Name |

(Z)-N-(2-hydroxyethyl)tetracos-15-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H51NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(29)27-24-25-28/h9-10,28H,2-8,11-25H2,1H3,(H,27,29)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISKWSFNVJTQKH-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H51NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions analyzing "selected endocannabinoids". Does this include N-(15Z-tetracosenoyl)-ethanolamine, and if so, what was observed?

A1: While the paper does not explicitly state whether N-(15Z-tetracosenoyl)-ethanolamine was among the "selected endocannabinoids" analyzed, it does highlight the importance of studying endocannabinoids in the context of neuroinflammation. Further research would be needed to determine if this specific endocannabinoid was included in their analysis and what the findings were.

Q2: Could the findings of this research paper, regarding altered fatty acid profiles in neuroinfections, have implications for future research on N-(15Z-tetracosenoyl)-ethanolamine?

A2: Potentially, yes. This research found significant alterations in the fatty acid profiles of cerebrospinal fluid in patients with neuroinfections. [] Given that N-(15Z-tetracosenoyl)-ethanolamine is itself a fatty acid amide, it is possible that its levels, and those of related enzymes involved in its synthesis or degradation, could be affected during neuroinflammation. This could be an interesting avenue for further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole](/img/structure/B32160.png)